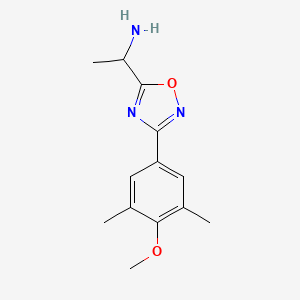
1-(3-(4-Methoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Methoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions
Métodos De Preparación
The synthesis of 1-(3-(4-Methoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. Common reagents include hydrazides and nitriles, which react to form the oxadiazole ring.
Introduction of the methoxy and dimethylphenyl groups: These groups can be introduced through various substitution reactions, often involving the use of methoxy and dimethylphenyl precursors.
Attachment of the ethanamine group: This step usually involves the reaction of the oxadiazole intermediate with an appropriate amine source under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-(3-(4-Methoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The methoxy and dimethylphenyl groups can undergo substitution reactions, often involving halogenation or nitration. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the oxadiazole ring or the attached functional groups.
Aplicaciones Científicas De Investigación
1-(3-(4-Methoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(3-(4-Methoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy and dimethylphenyl groups further enhance these interactions, leading to specific biological effects. Research is ongoing to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(3-(4-Methoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other similar compounds, such as:
1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine: This compound lacks the dimethyl groups, which may affect its reactivity and biological activity.
1-(3-(4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine: This compound lacks the methoxy group, which may influence its chemical properties and applications.
1-(3-(4-Methoxy-3,5-dimethylphenyl)-1,2,4-thiadiazol-5-yl)ethanamine: This compound features a thiadiazole ring instead of an oxadiazole ring, which may result in different reactivity and applications.
The unique combination of the methoxy, dimethylphenyl, and oxadiazole groups in this compound sets it apart from these similar compounds, potentially offering distinct advantages in various applications.
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
1-[3-(4-methoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C13H17N3O2/c1-7-5-10(6-8(2)11(7)17-4)12-15-13(9(3)14)18-16-12/h5-6,9H,14H2,1-4H3 |
Clave InChI |
LZCLXNKVBKGWFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)C2=NOC(=N2)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



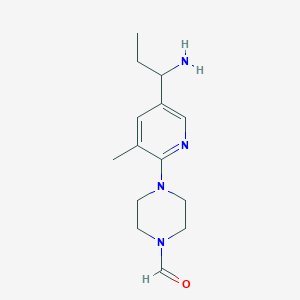
![Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11790392.png)
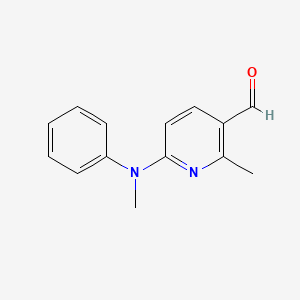
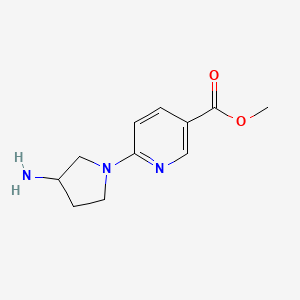

![2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11790405.png)


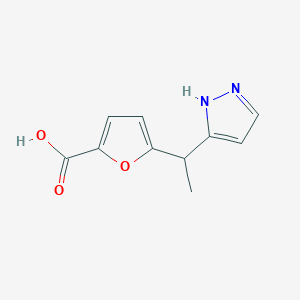

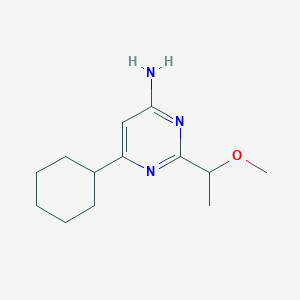
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11790438.png)

